molecular formula C15H23NO6 B5154114 N-[2-(2,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

N-[2-(2,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B5154114
M. Wt: 313.35 g/mol
InChI Key: XEVMRSDTVUQKTH-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety

Properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.C2H2O4/c1-11-4-5-12(2)13(10-11)16-9-7-14-6-8-15-3;3-1(4)2(5)6/h4-5,10,14H,6-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVMRSDTVUQKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,5-dimethylphenoxy)ethyl]-2-methoxyethanamine typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with methoxyethylamine under controlled conditions to yield the desired amine. The final step involves the formation of the oxalic acid

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